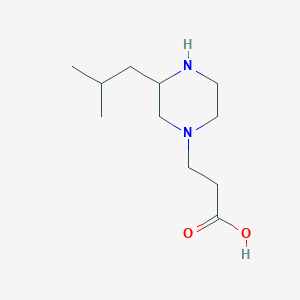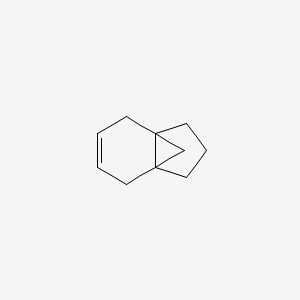
Tricyclo(4.3.1.0(1,6))deca-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(4.3.1.0(1,6))deca-3-ene is a hydrocarbon compound with the molecular formula C₁₀H₁₄. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.3.1.0(1,6))deca-3-ene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. One common synthetic route starts with the formation of bicyclo(2.2.2)octane through a Diels-Alder reaction, followed by the Conia-ene reaction to form a five-membered ring, ultimately yielding the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and reaction optimization have made it possible to produce this compound on a larger scale for research and specialized applications .
化学反応の分析
Types of Reactions
Tricyclo(4.3.1.0(1,6))deca-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
科学的研究の応用
Tricyclo(4.3.1.0(1,6))deca-3-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of Tricyclo(4.3.1.0(1,6))deca-3-ene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tricyclo(4.3.1.0(3,7))decane:
Azulene-annulated tricyclo(4.3.1.0(1,6))deca-2,4,7-triene: A derivative with additional functional groups and unique properties.
Uniqueness
Tricyclo(4.3.1.0(1,6))deca-3-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for studying complex chemical reactions and developing new materials .
特性
CAS番号 |
17048-59-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
tricyclo[4.3.1.01,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |
InChIキー |
YQOCENFGLUWWPG-UHFFFAOYSA-N |
正規SMILES |
C1CC23CC=CCC2(C1)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
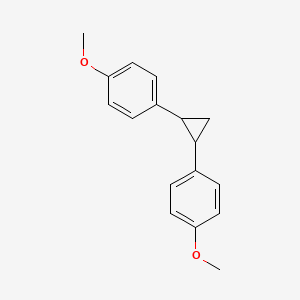
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
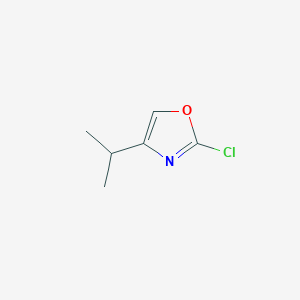
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)

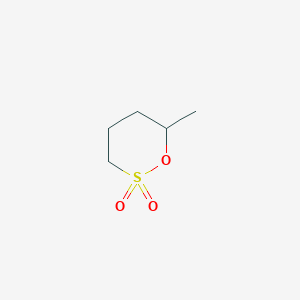
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
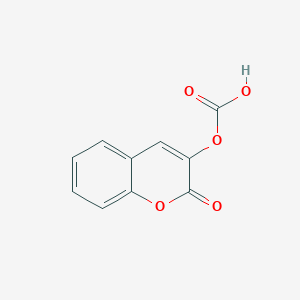
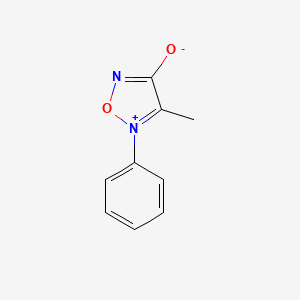
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
